(4R)-13-Hydroxykaur-16-en-18-oic acid
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Overview
Description
(4R)-13-Hydroxykaur-16-en-18-oic acid is a diterpenoid compound derived from the kaurane family. It is known for its complex structure, which includes a hydroxyl group at the 13th position and a carboxylic acid group at the 18th position. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-13-Hydroxykaur-16-en-18-oic acid typically involves multiple steps, starting from simpler diterpenoid precursors. One common method includes the oxidation of kaur-16-en-18-oic acid to introduce the hydroxyl group at the 13th position. This can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R)-13-Hydroxykaur-16-en-18-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Scientific Research Applications
(4R)-13-Hydroxykaur-16-en-18-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex diterpenoid compounds.
Biology: Studies have shown its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-13-Hydroxykaur-16-en-18-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The hydroxyl and carboxylic acid groups play crucial roles in its binding to target proteins, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Kaur-16-en-18-oic acid: Lacks the hydroxyl group at the 13th position.
Steviol: A related diterpenoid with a different substitution pattern.
Gibberellic acid: Another kaurane diterpenoid with distinct biological activities.
Uniqueness
(4R)-13-Hydroxykaur-16-en-18-oic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,4R,5R,9R,10S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17+,18-,19+,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOYBUQQBFCRH-ZPNQOMQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CC[C@@]34[C@@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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